2-(Pyrrolidin-3-yloxy)acetonitrile

Description

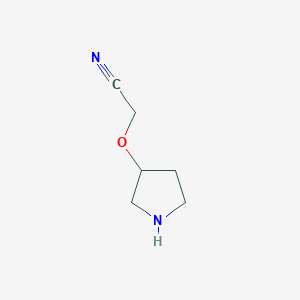

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-pyrrolidin-3-yloxyacetonitrile |

InChI |

InChI=1S/C6H10N2O/c7-2-4-9-6-1-3-8-5-6/h6,8H,1,3-5H2 |

InChI Key |

SFDWNRRSVDBYIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrrolidin 3 Yloxy Acetonitrile and Analogous Structures

Strategies for the Construction of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and natural products. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Cyclization Reactions for Pyrrolidine Core Formation

A primary strategy for forming the pyrrolidine ring involves intramolecular cyclization. This can be achieved through various reactions, including the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp For instance, the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines with good yields and high regio- and chemoselectivity. organic-chemistry.org Another powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes or alkynes, which allows for the creation of polysubstituted pyrrolidines with excellent stereocontrol. osaka-u.ac.jpacs.org This approach is particularly valuable for generating stereogenic centers, a key feature in many pharmaceutical agents. nih.gov

Furthermore, tandem reactions that combine multiple bond-forming events in a single pot offer an efficient pathway to functionalized pyrrolidines. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-cyano pyrrolidines regioselectively. nih.gov

Ring-Opening/Rearrangement Pathways to Pyrrolidine Scaffolds

Alternative to building the ring from acyclic precursors, rearrangement or contraction of larger rings can also furnish the pyrrolidine skeleton. A photo-promoted ring contraction of pyridines using a silylborane has been reported to produce pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This method offers a novel entry to functionalized pyrrolidines from readily available starting materials.

Another approach involves the ring-opening of smaller, strained heterocycles. For instance, the reaction of cyclopropanes with imines, catalyzed by scandium triflate, leads to the highly diastereoselective synthesis of multisubstituted pyrrolidines. organic-chemistry.org Similarly, the thermal isomerization of 3-iodopyrrolidines can be achieved from 2-(iodomethyl)azetidine derivatives, which are formed via iodocyclisation of homoallylamines. researchgate.net More recently, the deconstructive functionalization of unstrained cyclic amines like pyrrolidines through C-N bond cleavage has emerged as a strategy to create diverse molecular architectures. researchgate.netelsevierpure.com

Approaches for Acetonitrile (B52724) Moiety Incorporation

The acetonitrile group is a versatile functional group that can be introduced through several synthetic transformations.

Cyanomethylation Approaches

Direct cyanomethylation involves the introduction of a -CH₂CN group. One common method is the reaction of an alcohol with a cyanomethylating agent. For example, (cyanomethyl)trimethylphosphonium iodide can convert benzylic, allylic, and unbranched aliphatic alcohols into nitriles with a two-carbon chain extension. organic-chemistry.org Another approach is the cyanoethylation of alcohols with acrylonitrile (B1666552) to form 3-alkoxypropanenitriles, which can be catalyzed by various solid bases. researchgate.net

Copper-catalyzed reactions have also been developed for the cyanomethylation of allylic alcohols, which can proceed with concomitant 1,2-aryl migration to produce functionalized ketones. nih.gov Furthermore, the direct cyanation of alcohols using a safer cyanide source like isonitrile, catalyzed by B(C₆F₅)₃, provides a route to α-aryl nitriles. nih.gov

Decarboxylation Strategies for Nitrile Formation

Decarboxylation offers an alternative route to nitriles. For instance, the decarboxylation of β-keto acids is a well-established reaction that proceeds through a cyclic transition state. masterorganicchemistry.com More advanced methods include the photoelectrochemical conversion of carboxylic acids to enantioenriched nitriles using cerium/copper relay catalysis. organic-chemistry.org Oxidative decarboxylation of 2-aryl carboxylic acids can also yield nitriles using a hypervalent iodine reagent in the presence of sodium azide. organic-chemistry.org

Formation of the Pyrrolidin-3-yloxy Ether Linkage

The ether linkage in 2-(pyrrolidin-3-yloxy)acetonitrile is typically formed by the reaction of a 3-hydroxypyrrolidine derivative with a suitable two-carbon electrophile bearing a nitrile or a precursor group. The Williamson ether synthesis is a classic and widely used method for this transformation. This involves the deprotonation of the hydroxyl group of a protected 3-hydroxypyrrolidine with a base to form an alkoxide, which then undergoes nucleophilic substitution with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. libretexts.org

The synthesis of the requisite chiral 3-hydroxypyrrolidine can be achieved through various methods, including the reduction of proline derivatives or the hydroxylation of N-protected pyrrolidines using biocatalysts like Sphingomonas sp. HXN-200. mdpi.comnih.gov For example, (S)-3-hydroxypyrrolidine hydrochloride can be prepared from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via a Mitsunobu reaction with benzoic acid to invert the stereocenter, followed by hydrolysis and deprotection. google.com

Alternatively, the ether linkage can be constructed by reacting a protected 3-hydroxypyrrolidine with a tosylate or other good leaving group attached to the two-carbon nitrile-containing fragment. The choice of protecting groups for the pyrrolidine nitrogen is crucial to ensure compatibility with the reaction conditions. mdpi.com

Convergent and Divergent Synthetic Routes for Multicomponent Assembly

Both convergent and divergent strategies can be applied to the synthesis of this compound and a library of its analogs.

A convergent synthesis would involve the separate preparation of the pyrrolidine core and the side chain, which are then combined in a late-stage reaction. For instance, a protected 3-hydroxypyrrolidine fragment and a pre-functionalized acetonitrile derivative could be synthesized independently and then coupled using the methods described above. This approach is efficient for creating structurally complex molecules.

A divergent synthesis is particularly valuable for generating a library of analogs for structure-activity relationship (SAR) studies. This strategy begins with a common intermediate, such as N-Boc-3-hydroxypyrrolidine. This versatile precursor can then be reacted with a wide array of electrophiles or pronucleophiles to create diverse ether linkages. For example, by reacting N-Boc-3-hydroxypyrrolidine with different haloacetonitriles or substituted hydroxyacetonitriles, a variety of analogs of the target compound can be produced. nih.gov This approach allows for the efficient exploration of different functional groups on the acetonitrile portion of the molecule.

Stereoselective Synthesis and Chiral Induction in Pyrrolidine Chemistry

Control of stereochemistry is crucial in medicinal chemistry, and the synthesis of enantiomerically pure this compound requires a stereoselective approach. The key is to establish the desired stereocenter at the C3 position of the pyrrolidine ring early in the synthesis and maintain or predictably alter it throughout the reaction sequence.

The synthesis of chiral precursors, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine, is well-established. These can be prepared from chiral starting materials like (S)-4-amino-2-hydroxybutyric acid or through the asymmetric reduction of N-Boc-3-pyrrolidinone using biocatalytic methods with enzymes like keto reductases (KREDs). google.com Asymmetric hydrogenation using chiral metal catalysts, such as a ruthenium complex with a chiral phosphine (B1218219) ligand, is another powerful method for producing stereochemically defined β-hydroxy amides that can be cyclized to form chiral pyrrolidine derivatives.

The stereochemical outcome of the final product depends on the C-O bond-forming reaction chosen:

Mitsunobu Reaction : This reaction proceeds with a complete Walden inversion. Therefore, to synthesize (R)-2-(N-Boc-pyrrolidin-3-yloxy)acetonitrile, one would start with (S)-N-Boc-3-hydroxypyrrolidine. nih.gov

Williamson Ether Synthesis :

If the alkoxide of N-Boc-3-hydroxypyrrolidine is used as the nucleophile, the reaction proceeds with retention of stereochemistry. Thus, (S)-N-Boc-3-hydroxypyrrolidine would yield (S)-2-(N-Boc-pyrrolidin-3-yloxy)acetonitrile.

Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate. The subsequent Sₙ2 attack by a nucleophile like the sodium salt of hydroxyacetonitrile would result in an inversion of configuration.

Table 3: Approaches to Stereoselective Synthesis of Chiral 3-Hydroxypyrrolidine Precursors

| Method | Starting Material | Key Reagent/Catalyst | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Reduction | N-Boc-3-pyrrolidinone | Keto Reductase (KRED) | (R)- or (S)-N-Boc-3-hydroxypyrrolidine |

| Chiral Pool Synthesis | (S)-4-amino-2-hydroxybutyric acid | Multi-step chemical transformation | (S)-3-hydroxypyrrolidine |

| Asymmetric Hydrogenation | β-ketopyrrolidinone derivative | Chiral Ru-phosphine complex | Chiral β-hydroxylactam intermediate |

This table summarizes key strategies for obtaining enantiomerically enriched precursors necessary for the stereoselective synthesis of the target compound.

Chemical Reactivity and Transformation Pathways of 2 Pyrrolidin 3 Yloxy Acetonitrile

Reactivity at the Pyrrolidine (B122466) Nitrogen Center

The nitrogen atom within the pyrrolidine ring is a key site of reactivity due to its nucleophilic and basic nature. This allows for a range of functionalization reactions, including alkylation and amidation.

Nucleophilic Characteristics and Alkylation Reactions

The alkylation process typically involves the reaction of the pyrrolidine nitrogen with an alkyl halide or another suitable electrophile. For instance, the synthesis of cediranib (B1683797) involves a critical alkylation step where a phenol (B47542) is reacted with 1-(3-chloropropyl)pyrrolidine (B1588886) to form an ether linkage. nih.gov Mechanistic studies of similar reactions have revealed that the active alkylating agent can be an azetidinium ion, formed through an intramolecular cyclization of the alkyl halide precursor. nih.gov This intermediate is then rapidly attacked by the nucleophilic phenol to yield the final product. nih.gov

A general representation of the alkylation of the pyrrolidine nitrogen is as follows:

R-X represents an alkylating agent, where R is an alkyl group and X is a leaving group.

Functionalization and Amidation Reactions

Beyond simple alkylation, the pyrrolidine nitrogen can undergo various other functionalization reactions, including amidation. Amidation involves the formation of an amide bond between the pyrrolidine nitrogen and a carboxylic acid or its derivative. These reactions are crucial for introducing acyl groups and building more complex molecular architectures.

Amidation reactions can be facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides. nih.gov The process generally involves the formation of an activated intermediate, such as an O-acylisourea ester, which then reacts with the amine to form the amide bond. nih.gov

The versatility of this functionalization is highlighted by the wide array of amidation methods available, including those catalyzed by transition metals like copper and palladium, as well as light-promoted reactions. beilstein-journals.org These methods allow for the formation of amide bonds under various conditions and with a broad range of substrates.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, most notably reduction to amines and participation in cyclization reactions to form heterocyclic structures. libretexts.org

Reduction Reactions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine (-CH2NH2). This transformation is a cornerstone of synthetic organic chemistry, providing a reliable route to amines from nitriles. libretexts.org

Two primary methods for nitrile reduction are catalytic hydrogenation and reduction with metal hydrides. libretexts.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction typically requires elevated temperature and pressure. libretexts.org

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an ether solvent, followed by an acidic workup. libretexts.orglibretexts.org Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst, can also be employed.

The general reaction for the reduction of the nitrile group is:

The resulting primary amine can then serve as a handle for further synthetic modifications.

Cyclization Reactions for Heterocyclic Ring Formation

The nitrile group can participate in cyclization reactions, leading to the formation of various heterocyclic rings. These reactions are valuable for constructing complex molecular scaffolds found in many biologically active compounds.

For example, intramolecular cyclization reactions can occur where another functional group within the same molecule attacks the electrophilic carbon of the nitrile. This can lead to the formation of fused or spirocyclic ring systems.

Furthermore, intermolecular cyclization reactions are also well-documented. For instance, the reaction of nitriles with other bifunctional molecules can lead to the formation of various heterocyclic systems, such as pyrazoles and pyrrolidin-2-ones. beilstein-journals.orgrsc.org The specific outcome of these reactions is often dictated by the reaction conditions and the nature of the reactants.

Below is a table summarizing some examples of cyclization reactions involving nitrile groups to form heterocyclic rings.

| Reactants | Resulting Heterocycle | Reaction Type |

| Chalcones and Hydrazines | Pyrazoles | Cyclization |

| Propargyl amines | 2-Oxo-dihydropyrroles | Palladium-catalyzed cyclocarbonylation |

| Acrylamides and Aroyl chlorides | α,β-Unsaturated-γ-lactams | Copper-catalyzed [4+1] annulation |

| 1-Sulfonyl 1,2,3-triazoles and Ketene silyl (B83357) acetals | 3-Pyrrolin-2-ones | [3+2] cycloaddition |

Reactivity of the Ether Linkage

The ether linkage (-O-) in 2-(Pyrrolidin-3-yloxy)acetonitrile is generally considered to be one of the more stable functional groups within the molecule. Ether bonds are typically unreactive towards many common reagents, which makes them useful as stable linkers in more complex molecules.

Cleavage of the ether bond usually requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Under these conditions, the oxygen atom is protonated, making the adjacent carbon atom susceptible to nucleophilic attack by the halide ion.

However, the specific reactivity of the ether linkage in this compound under various conditions is not extensively detailed in the provided search results. It is reasonable to assume that under typical synthetic transformations targeting the pyrrolidine nitrogen or the nitrile group, the ether linkage would remain intact.

Functionalization Strategies on the Pyrrolidine Ring System

The pyrrolidine ring of this compound serves as a versatile scaffold for a variety of chemical modifications. The secondary amine within the pyrrolidine moiety is a key site for functionalization, allowing for the introduction of a wide array of substituents. These transformations are crucial for the development of new chemical entities with tailored properties. The primary strategies for functionalizing the pyrrolidine ring involve reactions at the nitrogen atom, including N-alkylation, N-acylation, and N-arylation.

The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for the facile introduction of various substituents, thereby modifying the compound's steric and electronic properties. Such modifications can significantly influence the molecule's biological activity and pharmacokinetic profile.

N-Alkylation

N-alkylation of the pyrrolidine ring is a fundamental transformation that introduces alkyl groups onto the nitrogen atom. This can be achieved through several synthetic methodologies, most commonly via nucleophilic substitution reactions with alkyl halides or through reductive amination.

In a typical nucleophilic substitution approach, this compound is reacted with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base serves to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity and facilitating the displacement of the halide. Common bases used for this purpose include potassium carbonate and triethylamine (B128534). The choice of solvent is critical and often includes polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF).

Reductive amination offers an alternative and highly effective method for N-alkylation, particularly for introducing more complex alkyl groups. youtube.commasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the pyrrolidine with an aldehyde or a ketone to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding N-alkylated pyrrolidine. youtube.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mild nature and selectivity for reducing the iminium ion in the presence of the carbonyl reactant. nih.gov This method is advantageous as it minimizes the risk of over-alkylation, which can be a side reaction in direct alkylation with alkyl halides. masterorganicchemistry.com

For instance, the reaction of this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would yield the N-methyl derivative. Similarly, using other aldehydes or ketones allows for the synthesis of a diverse range of N-substituted analogs. The general conditions for reductive amination are outlined in the table below.

| Reagent/Condition | Description | Reference |

| Aldehyde or Ketone | The carbonyl compound that provides the alkyl group. | masterorganicchemistry.com |

| Reducing Agent | Typically Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN). | commonorganicchemistry.comnih.gov |

| Solvent | Commonly used solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or methanol (B129727) (for NaBH₃CN). | commonorganicchemistry.com |

| Acid Catalyst | Acetic acid can be used to facilitate iminium ion formation, especially with less reactive ketones. | nih.gov |

N-Acylation

The introduction of an acyl group to the pyrrolidine nitrogen, or N-acylation, is another important functionalization strategy. This reaction typically involves treating this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.

N-acylation is generally a high-yielding and straightforward reaction. The resulting N-acyl derivatives, which are amides, exhibit different electronic and conformational properties compared to their N-alkyl counterparts. The amide bond is planar and can participate in hydrogen bonding, which can have significant implications for the biological activity of the molecule.

N-Arylation and N-Heteroarylation

The formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and an aromatic or heteroaromatic ring is a key transformation in medicinal chemistry. These reactions, known as N-arylation and N-heteroarylation, are typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful and widely used method for this purpose. This reaction employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand to couple the pyrrolidine with an aryl or heteroaryl halide (or triflate). The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. A variety of phosphine ligands, such as BINAP, XPhos, and SPhos, have been developed for this transformation. A base, such as sodium tert-butoxide or cesium carbonate, is also required.

For example, coupling this compound with a substituted bromobenzene (B47551) using a palladium catalyst and an appropriate ligand would yield the corresponding N-phenylpyrrolidine derivative. This methodology has been successfully applied to the synthesis of complex molecules containing N-aryl and N-heteroaryl pyrrolidine motifs. A Korean patent describes the synthesis of N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines, highlighting the industrial relevance of such transformations. google.com

| Component | Description |

| Aryl/Heteroaryl Halide | The aromatic or heteroaromatic coupling partner (e.g., bromide, chloride, or triflate). |

| Palladium Catalyst | Typically Pd(OAc)₂ or Pd₂(dba)₃. |

| Phosphine Ligand | A variety of ligands are available to tune reactivity (e.g., XPhos, SPhos, BINAP). |

| Base | Common bases include NaOtBu, K₂CO₃, or Cs₂CO₃. |

| Solvent | Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used. |

These functionalization strategies provide a robust toolbox for the chemical modification of the pyrrolidine ring in this compound, enabling the systematic exploration of structure-activity relationships and the development of novel compounds with desired properties.

Mechanistic Investigations and Theoretical Studies of 2 Pyrrolidin 3 Yloxy Acetonitrile Chemistry

Computational Chemistry Approaches for Electronic Structure Analysis

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 2-(Pyrrolidin-3-yloxy)acetonitrile. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting various ground state properties.

For molecules containing nitrile groups, such as this compound, DFT can be employed to understand reaction mechanisms, including bond cleavages. For instance, studies on the reduction of acetonitrile (B52724) have shown that the C≡N bond can be fully cleaved, leading to the formation of new C-C bonds and functional groups like vinylidene and ethylidyne. nih.gov These transformations highlight the utility of DFT in predicting complex reaction pathways.

DFT methods are also crucial for analyzing the stability of reaction intermediates and transition states. For example, in the context of cycloaddition reactions, DFT calculations can determine the favorability of different reaction pathways, such as catalyzed versus uncatalyzed routes. nih.gov The calculated free energy barriers (ΔG‡) provide quantitative insights into the kinetics of these reactions. nih.gov

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. Different functionals may be more suitable for specific types of interactions, such as hydrogen bonding or dispersion forces.

Prediction of Molecular Reactivity Parameters

Computational methods are invaluable for predicting molecular reactivity. By calculating various electronic parameters, chemists can gain insights into how a molecule will behave in a chemical reaction.

One key aspect is the study of reaction kinetics and mechanisms. For example, in the pyridinolysis of phenacyl bromides in acetonitrile, computational studies can help elucidate the reaction mechanism by examining the transition state and the influence of substituents on reaction rates. researchgate.net

The reactivity of the pyrrolidine (B122466) ring, a core component of this compound, is also a subject of computational investigation. Studies on the functionalization of pyrrolidine derivatives, for instance, through C(sp³)–H activation strategies, rely on computational analysis to understand the structure-activity relationships of the resulting compounds. nih.gov These studies can predict how modifications to the pyrrolidine scaffold will affect its interaction with biological targets like ionotropic glutamate (B1630785) receptors. nih.gov

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry plays a pivotal role in elucidating these reaction mechanisms.

Transition State Analysis and Reaction Pathways

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transition states and the mapping of reaction pathways. Computational methods allow for the calculation of the energies of reactants, products, intermediates, and transition states.

For reactions involving nitrile-containing compounds, such as acetonitrile, computational studies have revealed complex reaction pathways. For example, the reduction of a chloride-bridged dimolybdenum complex in acetonitrile can lead to the cleavage of the C≡N bond of a coordinated acetonitrile molecule, forming a vinylidene-bridged intermediate that subsequently protonates to an ethylidyne complex. nih.gov In a different pathway, the same starting materials can lead to the cleavage of a nitrosyl ligand's N≡O bond and subsequent N–C coupling to form an acetamidinate-bridged cation. nih.gov These detailed mechanistic insights are made possible through computational analysis.

Intramolecular Rearrangements (e.g., Smiles Rearrangement Analogues)

Intramolecular rearrangements are reactions where a molecule's atoms are reorganized to form a structural isomer. The Smiles rearrangement is a classic example of such a process.

Recent research has explored Smiles rearrangement-type cascades for the synthesis of complex heterocyclic structures like pyrrolidinones. nih.gov In these reactions, an initial nucleophilic attack is followed by an intramolecular aryl transfer. nih.gov For instance, the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions can initiate a cascade involving a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. nih.gov The proposed mechanism involves the initial attack of the sulfonamide on the cyclopropane, forming an intermediate that undergoes a 6-exo-trig Smiles-Truce rearrangement through a Meisenheimer intermediate. nih.gov

Computational studies are essential to model these complex rearrangements, calculate the energy barriers for each step, and validate the proposed mechanisms.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the time-dependent behavior of a molecular system, providing detailed insights into its conformational flexibility and interactions with the surrounding environment. For a molecule like this compound, MD simulations can map out its accessible conformations and the energetic barriers between them, which are crucial for understanding its reactivity and potential biological activity.

The conformational space of this compound is primarily defined by the puckering of the five-membered pyrrolidine ring and the rotation around the C-O-C ether linkage and the C-C bond of the acetonitrile group. The pyrrolidine ring can adopt various envelope and twisted conformations, each with a distinct energy level. MD simulations can track the transitions between these puckering states over time.

Solvent effects play a critical role in determining the preferred conformation of a molecule. The polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize different conformers. For instance, in a polar protic solvent like water, conformations that expose the nitrogen and oxygen atoms to form hydrogen bonds would be favored. Conversely, in a nonpolar solvent, intramolecular interactions might dominate, leading to more compact structures.

A hypothetical study using MD simulations could explore the conformational preferences of this compound in different solvents. The results of such a study could be summarized in a table illustrating the population of major conformational clusters in various solvent environments.

| Solvent | Major Conformer Cluster 1 (%) | Major Conformer Cluster 2 (%) | Major Conformer Cluster 3 (%) |

| Water | 45 | 30 | 25 |

| Dimethyl Sulfoxide (DMSO) | 55 | 25 | 20 |

| Chloroform | 30 | 50 | 20 |

This table represents hypothetical data from a molecular dynamics simulation study to illustrate the influence of solvent on the conformational distribution of this compound.

These simulations would typically involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system over a specified period. The analysis of the resulting trajectory would reveal the dynamic behavior of the solute and its interactions with the solvent molecules. Such studies are invaluable for rationalizing experimental observations and for guiding the design of new molecules with desired properties. The insights gained from MD simulations can be compared with experimental data from techniques like NMR spectroscopy to validate the computational models. nih.gov

Cheminformatics and Data-Driven Approaches in Chemical Discovery

Cheminformatics combines computer and informational sciences to address problems in chemistry. These data-driven approaches are increasingly pivotal in the discovery and optimization of new chemical compounds. carnegiescience.edu In the context of this compound, cheminformatics can be applied in several ways, from predicting its properties to identifying novel, related structures with enhanced characteristics.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. If a set of derivatives of this compound with known activities were available, QSAR models could be built to correlate their structural features (descriptors) with their activity. These models could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Virtual screening is another powerful cheminformatics technique. Large chemical libraries can be computationally screened to identify molecules that are structurally similar to this compound or that are predicted to have a desired property profile. This can be achieved through similarity searching, where molecules are compared based on their 2D or 3D structures, or through pharmacophore modeling, where the essential 3D arrangement of functional groups required for a specific interaction is defined and used to search for matching molecules.

Data-driven discovery also encompasses the analysis of large datasets from high-throughput screening experiments. By applying machine learning algorithms, it is possible to identify patterns and relationships that are not immediately obvious, leading to new hypotheses and avenues for research. For example, an analysis might reveal that a particular substitution pattern on the pyrrolidine ring consistently leads to a desirable property.

A hypothetical data-driven study could involve the generation of a virtual library of this compound derivatives and the prediction of their physicochemical properties using established algorithms.

| Derivative | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Polar Surface Area (Ų) |

| This compound | 0.85 | 1500 | 45.5 |

| 2-((1-Methylpyrrolidin-3-yl)oxy)acetonitrile | 1.25 | 950 | 45.5 |

| 2-((4-Fluoropyrrolidin-3-yl)oxy)acetonitrile | 0.95 | 1300 | 45.5 |

| 2-(Pyrrolidin-3-yloxy)acetamide | 0.15 | 3500 | 65.7 |

This table presents hypothetical data from a cheminformatics study predicting the physicochemical properties of this compound and its virtual derivatives.

The integration of these computational methods provides a synergistic approach to chemical research, accelerating the pace of discovery and enabling a more rational design of new molecules.

Applications of 2 Pyrrolidin 3 Yloxy Acetonitrile in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The structural attributes of 2-(Pyrrolidin-3-yloxy)acetonitrile make it a valuable building block for the synthesis of more complex molecules. The secondary amine of the pyrrolidine (B122466) ring provides a nucleophilic center for a variety of transformations, including acylation, alkylation, and arylation reactions. These modifications allow for the introduction of diverse substituents, thereby expanding the molecular complexity and enabling the synthesis of targeted compound libraries.

The nitrile group is another key functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. This reactivity allows for the elongation of carbon chains and the introduction of new functionalities. For instance, the reduction of the nitrile to an amine, followed by intramolecular cyclization, could provide access to novel bicyclic structures.

The ether linkage, while generally more stable, can be cleaved under specific conditions, offering another avenue for structural modification. Furthermore, the inherent chirality of the 3-position of the pyrrolidine ring, if resolved, can be exploited in stereoselective syntheses to produce enantiomerically pure final products.

Precursor for Advanced Heterocyclic Scaffolds and Frameworks

The pyrrolidine nucleus is a common motif in a vast number of natural products and pharmacologically active compounds. researchgate.netnih.gov Consequently, the development of synthetic routes to novel and substituted pyrrolidine-based heterocyclic scaffolds is of significant interest. This compound serves as a promising precursor for such endeavors.

The reactivity of the nitrile and the secondary amine can be harnessed to construct fused or spirocyclic heterocyclic systems. For example, reaction of the nitrile group with suitable reagents can lead to the formation of five- or six-membered heterocyclic rings, such as tetrazoles or pyrimidines, appended to the pyrrolidine core.

Moreover, the secondary amine can participate in intramolecular cyclization reactions. For instance, after suitable functionalization of the nitrogen atom, a subsequent intramolecular reaction with the nitrile group or a derivative thereof could lead to the formation of bridged or fused bicyclic systems containing the pyrrolidine framework. The synthesis of such advanced heterocyclic scaffolds is crucial for the exploration of new chemical space in drug discovery and materials science.

Role in the Design of Chiral Organocatalysts

Chiral pyrrolidine derivatives have established themselves as a cornerstone in the field of asymmetric organocatalysis. nih.govnih.gov The seminal work on proline and its derivatives has paved the way for the development of a plethora of highly efficient and selective organocatalysts for a wide range of asymmetric transformations.

Given this precedent, this compound represents a potential starting material for the design and synthesis of novel chiral organocatalysts. The secondary amine of the pyrrolidine ring can be readily functionalized with various catalytic moieties, such as ureas, thioureas, or squaramides, which are known to activate substrates through hydrogen bonding.

The chirality at the 3-position of the pyrrolidine ring can induce stereoselectivity in the catalyzed reactions. The ether and nitrile functionalities offer opportunities for further modification of the catalyst structure, allowing for fine-tuning of its steric and electronic properties to optimize catalytic activity and enantioselectivity. The development of new chiral organocatalysts derived from readily available starting materials like this compound is a continuous effort in the pursuit of more sustainable and efficient synthetic methodologies.

Intermediate in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency in building molecular complexity in a single operation, thereby reducing the number of synthetic steps, and minimizing waste. mdpi.com The functional group array present in this compound makes it a suitable candidate for participation as an intermediate in such complex transformations.

In a hypothetical cascade reaction, the initial transformation at one functional group, for instance, the acylation of the secondary amine, could trigger a subsequent intramolecular reaction involving the nitrile group, leading to the rapid construction of a complex heterocyclic system.

Similarly, in a multicomponent reaction, this compound could potentially act as one of the components, with its different functional groups reacting sequentially with other reagents in the reaction mixture. For example, the amine could react with an aldehyde and an isocyanide in a Ugi-type reaction, with the nitrile group available for post-transformation modifications. The strategic use of this compound as an intermediate in cascade and multicomponent reactions could open up new avenues for the efficient synthesis of diverse and complex molecular architectures.

Role in Drug Discovery and Chemical Biology Synthetic Aspects

Scaffold for the Synthesis of Novel Pharmaceutical Intermediates

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. The pyrrolidine (B122466) scaffold is particularly advantageous in drug design due to its conformational flexibility, which can be controlled by the strategic placement of substituents. nih.gov This influences the molecule's puckering and, consequently, its pharmacological efficacy. nih.gov The compound 2-(Pyrrolidin-3-yloxy)acetonitrile provides a robust pyrrolidine scaffold, making it an important intermediate in the synthesis of more complex, biologically active compounds. chem960.com

One of the most significant applications of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. google.comnih.gov JAK inhibitors are a class of drugs that target the JAK family of protein tyrosine kinases, which are involved in signaling pathways that regulate immune and inflammatory responses. google.comnih.gov Dysregulation of these pathways is implicated in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative disorders. google.comnih.gov

For instance, derivatives of this compound are key intermediates in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor. google.comsemanticscholar.org The synthesis involves the strategic modification of the pyrrolidine ring and the acetonitrile (B52724) group to build the final complex structure of the drug. The pyrrolidine moiety in these inhibitors often plays a crucial role in binding to the target protein, potentially forming hydrogen bonds and enhancing aqueous solubility. pharmablock.com

The versatility of the this compound scaffold is further demonstrated by its use in creating a diverse library of compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the pyrrolidine nitrogen can be functionalized, allowing for the introduction of a wide range of chemical diversity. chem960.com This adaptability makes it a valuable starting material for generating novel pharmaceutical intermediates aimed at various therapeutic targets beyond JAK inhibition.

Design and Synthesis of Pyrrolidine-Nitrile Hybrid Derivatives

The combination of a pyrrolidine ring and a nitrile group within the same molecule, as seen in this compound, creates a "hybrid" derivative with unique chemical properties that are exploited in drug design. The pyrrolidine ring, a common motif in many FDA-approved drugs, can enhance a molecule's potency, selectivity, and pharmacokinetic profile. pharmablock.comnih.gov The nitrile group is a key functional group in several dipeptidyl peptidase-IV (DPP-4) inhibitors, where it forms a covalent bond with the target enzyme. pharmablock.com

The synthesis of pyrrolidine-nitrile hybrid derivatives often involves multi-step processes. For example, a common strategy is the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which can lead to the diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives. rsc.orgresearchgate.net Another approach involves the stereoselective cyclization of acyclic starting materials to produce optically pure pyrrolidine derivatives. mdpi.com The synthesis of Vildagliptin, a DPP-4 inhibitor, showcases the utility of this hybrid structure, where the synthesis starts from a pyrrolidine precursor and incorporates the nitrile functionality in a later step. mdpi.com

The following table provides examples of pyrrolidine-nitrile containing drugs and their therapeutic applications, highlighting the importance of this hybrid motif in modern drug discovery.

Table 1: Examples of Pyrrolidine-Nitrile Hybrid Drugs

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Vildagliptin | Antidiabetic | DPP-4 Inhibitor |

| Saxagliptin | Antidiabetic | DPP-4 Inhibitor |

| Anagliptin | Antidiabetic | DPP-4 Inhibitor |

| Teneligliptin | Antidiabetic | DPP-4 Inhibitor |

| Ruxolitinib | Antineoplastic, Immunomodulator | JAK1/JAK2 Inhibitor |

This table is for illustrative purposes and includes drugs with the pyrrolidine-nitrile motif, not necessarily synthesized directly from this compound.

The design of these hybrid molecules is often guided by computational analysis to predict their binding affinity and selectivity for the target protein. nih.gov The spatial arrangement of the pyrrolidine ring and the nitrile group is critical for optimal interaction with the active site of the enzyme or receptor. researchgate.net

Applications in Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These fragments are then grown or linked together to create more potent and selective drug candidates. This compound, with its relatively simple structure and desirable physicochemical properties, is an ideal candidate for use as a fragment in FBDD campaigns.

The pyrrolidine moiety is a popular choice in FBDD due to its three-dimensional character, which allows for better exploration of the binding pocket of a protein compared to flat aromatic rings. nih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, providing crucial interactions with the target protein. pharmablock.com The nitrile group, on the other hand, is a versatile functional group that can participate in various non-covalent interactions and also serve as a handle for further chemical elaboration.

In a typical FBDD workflow, a library of fragments including molecules like this compound would be screened against a target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment is identified that binds to the target, its binding mode is determined, and medicinal chemists then design strategies to grow the fragment by adding other chemical groups to improve its affinity and selectivity.

For example, the pyrrolidine ring of this compound could be the initial anchor in the binding site, and subsequent modifications could be made to the nitrile group or the pyrrolidine nitrogen to extend the molecule into adjacent pockets of the protein. This iterative process of fragment screening, hit validation, and lead optimization is a hallmark of FBDD and has led to the successful development of several approved drugs.

Exploration of Structure-Reactivity Relationships through Chemical Modification

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to synthetic chemistry and drug discovery. For this compound, chemical modifications can be made to either the pyrrolidine ring or the acetonitrile moiety to probe these relationships.

Modifications to the pyrrolidine ring, such as the introduction of substituents at different positions, can significantly impact the ring's conformation and the basicity of the nitrogen atom. nih.gov For example, the presence of a substituent at the 2-position can influence the stereochemical outcome of reactions at the nitrogen or other positions on the ring. nih.gov The stereochemistry of the substituents is also crucial, as different stereoisomers can exhibit vastly different biological activities due to their differential binding to chiral protein targets. researchgate.net

The acetonitrile group also offers opportunities for studying structure-reactivity relationships. The reactivity of the nitrile group can be modulated by the electronic properties of the pyrrolidine ring. For instance, electron-donating or electron-withdrawing groups on the pyrrolidine ring can influence the susceptibility of the nitrile group to hydrolysis or reduction.

A systematic study of these modifications allows chemists to fine-tune the reactivity of this compound and its derivatives, making them more suitable for specific synthetic transformations. This knowledge is invaluable for designing efficient and stereoselective syntheses of complex pharmaceutical intermediates. The following table summarizes some potential modifications and their expected impact on the molecule's properties.

Table 2: Potential Modifications of this compound and Their Effects

| Modification | Position | Potential Effect on Reactivity/Properties |

|---|---|---|

| Introduction of an alkyl group | Pyrrolidine Nitrogen | Increased steric hindrance, altered basicity |

| Introduction of a hydroxyl group | Pyrrolidine Ring | Altered polarity, potential for new hydrogen bonding interactions |

| Conversion of nitrile to amide | Acetonitrile Moiety | Change in electronic properties and hydrogen bonding capacity |

| Conversion of nitrile to tetrazole | Acetonitrile Moiety | Increased metabolic stability, altered binding interactions |

This exploration of structure-reactivity relationships not only expands the synthetic utility of this compound but also provides valuable insights for the rational design of new drug candidates with improved pharmacological profiles.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ruxolitinib |

| Vildagliptin |

| Saxagliptin |

| Anagliptin |

Conclusion and Future Perspectives in 2 Pyrrolidin 3 Yloxy Acetonitrile Research

Current Challenges and Limitations in Synthesis and Application

Synthesis Challenges:

Stereocontrol: The pyrrolidine (B122466) ring contains a stereocenter at the 3-position. Controlling the stereochemistry during synthesis is a significant challenge, often requiring optically pure starting materials like 4-hydroxyproline (B1632879) or employing complex stereoselective methods to avoid the formation of racemic mixtures. nih.govmdpi.com The stereoselective synthesis of pyrrolidine derivatives is a persistent problem in organic chemistry. mdpi.com

Cyanation Reagents: The introduction of the nitrile group often involves the use of highly toxic cyanide sources, such as sodium or potassium cyanide. nih.gov Handling these reagents on an industrial scale requires stringent safety protocols and specialized equipment, adding to the complexity and cost of the synthesis. numberanalytics.com The irreproducibility of some palladium-catalyzed cyanation reactions, due to catalyst poisoning by cyanide, is another known issue. nih.gov

Application Limitations:

Intermediate Status: The primary application of 2-(Pyrrolidin-3-yloxy)acetonitrile is as a key intermediate or building block in organic and pharmaceutical research. chem960.com Its direct applications are limited, and its value is realized through its conversion into other, more complex and biologically active molecules.

Limited Commercial Availability: While available from some chemical suppliers for research purposes, its scale-up for large industrial applications may be hindered by the synthetic challenges mentioned above, affecting its cost and availability. bldpharm.combldpharm.com

Table 1: Summary of Synthetic Challenges

| Challenge | Description | Potential Consequences |

|---|---|---|

| Stereocontrol | Difficulty in controlling the 3D arrangement at the chiral center of the pyrrolidine ring. nih.govmdpi.com | Formation of mixed stereoisomers, requiring difficult separation and reducing the yield of the desired product. |

| Ether Synthesis | Competing side reactions and harsh conditions required for Williamson ether synthesis. youtube.comresearchgate.net | Lower yields, formation of byproducts, and increased energy consumption. |

| Cyanation Safety | Use of highly toxic and hazardous cyanide reagents. nih.govnumberanalytics.com | Significant safety risks, need for specialized handling and disposal, potential for catalyst deactivation. nih.gov |

| Process Efficiency | Long, multi-step synthetic routes with multiple protection/deprotection stages. nih.govgoogle.com | Low overall yield, high cost, and significant chemical waste generation. |

Emerging Methodologies and Technologies for Chemical Transformation

Recent advances in synthetic organic chemistry offer promising solutions to the challenges associated with the synthesis of this compound and its derivatives. These emerging technologies focus on improving efficiency, selectivity, and safety.

Advanced Ether Synthesis: Novel methods for ether synthesis are moving away from the classical Williamson approach. Photocatalysis and the use of transition-metal-free conditions are being explored to form ether bonds under milder conditions, potentially reducing side reactions and improving functional group tolerance. youtube.com For instance, reducing esters directly to ethers using reagents like titanium tetrachloride and bh3•NH3 represents an alternative pathway. youtube.com

Catalytic Cyanation: To circumvent the use of highly toxic alkali metal cyanides, modern palladium- and nickel-catalyzed cyanation reactions have been developed that use less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org These methods often proceed under milder conditions and exhibit greater functional group tolerance. nih.gov Furthermore, cyanide-free approaches using reagents like acetone (B3395972) cyanohydrin are being developed as part of a green chemistry initiative. numberanalytics.com

C(sp³)-H Activation: A highly efficient and enantioselective strategy for functionalizing pyrrolidines involves the direct activation of C(sp³)-H bonds. nih.gov This methodology could potentially be used to introduce the yloxy-acetonitrile side chain onto a pre-existing pyrrolidine ring in a more direct and atom-economical fashion, bypassing multiple steps required in traditional syntheses. nih.gov

Tandem and Cascade Reactions: The development of one-pot tandem or cascade reactions offers a powerful strategy to increase synthetic efficiency. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been reported for the synthesis of α-cyano pyrrolidines. nih.gov Similarly, a base and gold-catalyzed nitro-Mannich/hydroamination cascade can produce highly substituted pyrrolidines. researchgate.net Applying such principles could lead to a more streamlined synthesis of the target molecule.

Electrochemical Synthesis: Electrochemistry is emerging as a powerful tool in organic synthesis, offering a way to activate C-H bonds and form new bonds without the need for harsh reagents. mdpi.com The electrochemical oxidative cross-coupling of acetonitrile (B52724) with other molecules is a growing field that could be adapted for novel transformations related to this compound. mdpi.com

Table 2: Emerging Synthetic Technologies

| Technology | Application to Synthesis | Advantages |

|---|---|---|

| Photocatalysis | Formation of the ether bond under mild conditions. youtube.com | Increased efficiency, reduced side reactions, environmentally friendly. |

| Catalytic Cyanation | Introduction of the nitrile group using less toxic reagents. nih.govorganic-chemistry.org | Improved safety, milder reaction conditions, greater functional group tolerance. |

| C(sp³)-H Activation | Direct and stereoselective functionalization of the pyrrolidine ring. nih.gov | Higher atom economy, fewer synthetic steps, enhanced efficiency. |

| Cascade Reactions | One-pot synthesis of functionalized pyrrolidines. nih.govresearchgate.net | Reduced workup, less solvent waste, improved overall yield. |

| Electrochemistry | Activation of C-H bonds and reagent-free transformations. mdpi.com | High efficiency, green credentials, potential for novel reactivity. |

Untapped Potential in Chemical Synthesis and Materials Science

The unique structural features of this compound provide a platform for significant innovation in both chemical synthesis and the development of new materials.

Potential in Chemical Synthesis:

Pharmaceutical Scaffolds: The pyrrolidine ring is a common motif in many FDA-approved drugs and biologically active compounds. mdpi.comnih.govnih.gov The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide array of derivatives. chem960.com This makes this compound a valuable precursor for creating libraries of novel compounds for drug discovery, targeting areas like cancer, inflammation, and viral diseases. nih.gov The ether linkage provides a stable, yet flexible, connection to other molecular fragments.

Novel Ligand Development: The nitrogen atom in the pyrrolidine ring and the potential for conversion of the nitrile to other coordinating groups make this molecule an interesting candidate for the development of novel ligands for catalysis or metal complexes with specific biological activities. nih.gov

Asymmetric Organocatalysis: Chiral pyrrolidine derivatives are cornerstones of asymmetric organocatalysis. nih.gov While the parent compound is racemic, separation of its enantiomers or an asymmetric synthesis could yield valuable new organocatalysts.

Potential in Materials Science:

Polymer Monomers: The bifunctional nature of the molecule (a secondary amine and a reactive nitrile) suggests its potential use as a monomer. Polymerization through either functional group could lead to new classes of functional polymers with unique properties conferred by the pyrrolidine ring, such as altered solubility, thermal stability, or the ability to coordinate metal ions.

Functionalized Materials: There is growing interest in functionalizing materials like graphene with organic molecules to tune their properties. Pyrrolidine-functionalized graphene sheets have been reported, suggesting that this compound could be used to create novel surface-modified materials with applications in electronics or sensors. rsc.org

Advanced Agrochemicals: The pyrrolidine scaffold is also present in some agrochemicals. The untapped potential of this specific building block could be explored for the synthesis of new, more effective, and potentially more environmentally benign pesticides or herbicides. chem960.comacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.